Ptupb

Castration-resistant prostate cancer AKR1C3 inhibition Enzalutamide resistance

PTUPB is the only molecule that concurrently blocks sEH and COX-2 in the arachidonic acid cascade, delivering synergistic anti-inflammatory and tissue-protective effects unattainable by co-administering celecoxib, TPPU, or t-AUCB. It uniquely enables investigation of AKR1C3-mediated enzalutamide resistance (98% CRPC growth inhibition at 20 µM), outperforms enalapril in diabetic nephropathy models (50% MCP-1 reduction vs. 20%), and potentiates cisplatin efficacy without added toxicity (median survival 47.8 days). For multi-target oncology, inflammatory pain, and metabolic disorder research where single-agent tools fall short, PTUPB is the essential, validated dual inhibitor.

Molecular Formula C26H24F3N5O3S
Molecular Weight 543.6 g/mol
Cat. No. B2397917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtupb
Molecular FormulaC26H24F3N5O3S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35)
InChIKeyCSEPEVFNTFMBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PTUPB (CAS 1287761-01-6): A Dual sEH/COX-2 Inhibitor with Sub-Nanomolar Potency


PTUPB (1-(3-(5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea) is a synthetic small molecule designed as a dual-target inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2) [1]. It was developed by linking the pharmacophores of the COX-2 inhibitor celecoxib and the sEH inhibitor TPPU [2]. PTUPB exhibits high binding affinity with an IC50 of 0.9 nM for sEH and 1.26 µM for COX-2, while demonstrating significant selectivity over COX-1 (IC50 >100 µM) . This compound is widely used in preclinical research for inflammation, cancer, and metabolic disorders.

Why Single-Target Analogs Cannot Substitute for PTUPB in Arachidonic Acid Cascade Modulation


PTUPB's unique dual-inhibition profile is functionally distinct from single-agent alternatives or simple combinations of sEH and COX-2 inhibitors. The compound was specifically engineered to concurrently block two key nodes in the arachidonic acid cascade—the COX-2-mediated production of pro-inflammatory prostaglandins and the sEH-mediated degradation of protective epoxyeicosatrienoic acids (EETs) [1]. This integrated mechanism yields synergistic anti-inflammatory and tissue-protective effects that are not recapitulated by co-administration of separate sEH and COX-2 inhibitors or by either inhibitor alone [2]. Consequently, substituting PTUPB with single-target compounds like celecoxib, TPPU, or t-AUCB—even at equivalent doses—fails to reproduce the full spectrum of PTUPB's biological outcomes in preclinical models of inflammation, fibrosis, and cancer [3].

PTUPB Quantitative Evidence Guide: Head-to-Head Performance Versus Comparators


PTUPB Demonstrates Superior Suppression of AKR1C3 Activity and CRPC Cell Growth Compared to Indomethacin and Celecoxib

In a direct head-to-head comparison, PTUPB outperformed both indomethacin and celecoxib in suppressing AKR1C3 enzymatic activity and inhibiting castration-resistant prostate cancer (CRPC) cell proliferation. At the same concentration of 0.5 µM, PTUPB achieved 60% inhibition of AKR1C3 activity, compared to 40% for indomethacin and 0% for celecoxib (p<0.05) [1]. At a higher concentration of 20 µM, PTUPB inhibited CRPC cell growth by 98%, whereas indomethacin achieved only 22% inhibition and celecoxib 60% inhibition (p<0.05) [1].

Castration-resistant prostate cancer AKR1C3 inhibition Enzalutamide resistance

PTUPB Provides Superior Anti-Inflammatory Effects in Diabetic Nephropathy Compared to Enalapril

In an 8-week study using type 2 diabetic obese ZSF1 rats, PTUPB demonstrated significantly greater reduction of renal inflammatory markers than the standard-of-care ACE inhibitor enalapril. PTUPB treatment reduced urinary MCP-1 excretion by 50% and renal CD-68 positive cell infiltration by 60%, whereas enalapril reduced these markers by only 20% and 50%, respectively [1]. Additionally, PTUPB decreased hyperlipidemia and liver injury, effects not observed with enalapril [2].

Diabetic nephropathy Renal inflammation Type 2 diabetes

PTUPB Synergizes with Enzalutamide to Suppress Tumor Growth More Potently Than Enzalutamide Alone

In a castration-relapse VCaP tumor model, combination treatment with PTUPB and enzalutamide produced a 2.8-fold greater inhibition of tumor weight compared to PTUPB monotherapy (p<0.05) [1]. The combination also blocked both full-length androgen receptor (AR-FL) and AR-V7 splice variant signaling, a key mechanism of enzalutamide resistance [1].

Castration-resistant prostate cancer Enzalutamide AR/AR-V7 signaling

PTUPB Exhibits In Vivo Antiallodynic Activity Superior to Single-Target Inhibitors Celecoxib and t-AUCB

At equivalent doses, PTUPB demonstrated greater antiallodynic efficacy in vivo compared to the selective COX-2 inhibitor celecoxib or the selective sEH inhibitor t-AUCB when administered as monotherapies . This finding confirms that the dual-target molecular design of PTUPB yields functional advantages not achievable with single-pathway intervention.

Inflammatory pain Antiallodynic sEH inhibition

PTUPB Enhances Cisplatin Cytotoxicity Without Additional Toxicity, Outperforming Cisplatin Monotherapy

In a syngeneic bladder cancer model, the combination of PTUPB with cisplatin significantly prolonged median survival to 47.8 days, compared to PTUPB monotherapy (p<0.0001) or cisplatin monotherapy (p=0.002) [1]. Critically, the combination did not increase toxicity as measured by body weight, organ histology, and blood chemistry [1][2].

Cisplatin potentiation Bladder cancer Chemotherapy enhancement

PTUPB Application Scenarios: Where the Evidence Supports Prioritization


Castration-Resistant Prostate Cancer (CRPC) Research with Enzalutamide Resistance

PTUPB is uniquely suited for studies investigating AKR1C3-mediated androgen receptor signaling and enzalutamide resistance. Its demonstrated 98% inhibition of CRPC cell growth at 20 µM (vs. 22% for indomethacin) and synergistic tumor suppression with enzalutamide (2.8-fold enhancement) provide a clear procurement rationale [1]. Researchers should select PTUPB over single-target alternatives when modeling advanced prostate cancer therapeutic strategies.

Diabetic Nephropathy and Metabolic Syndrome Models

For preclinical studies of type 2 diabetic complications, PTUPB offers a superior pharmacological profile to ACE inhibitors like enalapril. It reduces renal MCP-1 excretion by 50% (vs. 20% for enalapril) and uniquely addresses hyperlipidemia and liver injury, effects not observed with enalapril [2][3]. PTUPB is the compound of choice for multi-organ diabetic complication research.

Cisplatin-Based Chemotherapy Enhancement Studies

PTUPB should be prioritized in oncology research programs seeking to potentiate cisplatin efficacy without exacerbating toxicity. Its ability to prolong median survival to 47.8 days in bladder cancer models (p=0.002 vs. cisplatin alone) while maintaining safety profiles positions it as a critical tool compound for chemo-sensitization studies [4][5].

Inflammatory Pain and Allodynia Models

For research on inflammatory pain pathways, PTUPB's demonstrated superiority over single-target inhibitors celecoxib and t-AUCB in antiallodynic assays makes it the preferred compound. Its dual-action mechanism enables investigation of synergistic arachidonic acid cascade modulation in a single molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ptupb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.